molecular formula C14H27NO2 B1462666 2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one CAS No. 1156805-52-5

2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Cat. No.: B1462666
CAS No.: 1156805-52-5
M. Wt: 241.37 g/mol
InChI Key: YJINCAQBIDWTJN-UHFFFAOYSA-N
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Description

2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a piperidine derivative offered for specialized research applications. Piperidine-based compounds are recognized as privileged scaffolds in medicinal chemistry and are frequently investigated for their potential biological activities . The piperidine ring and its substituted analogs, such as the 3-(hydroxymethyl)piperidine moiety present in this compound, serve as crucial building blocks for the synthesis of various pharmaceutical candidates . These structures are found in molecules with a wide range of properties, including vasodilatory, antipsychotic, and antimicrobial effects . This compound is provided exclusively for use in scientific research and development, including as a key intermediate in organic synthesis and for the exploration of structure-activity relationships in drug discovery programs. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-3-5-8-13(4-2)14(17)15-9-6-7-12(10-15)11-16/h12-13,16H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJINCAQBIDWTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Hydroxymethyl-Substituted Piperidine Intermediate

A common approach to introduce the hydroxymethyl group on the piperidine ring is through the reaction of piperidine hydrobromide salts with methyl acrylate, followed by reduction or hydrolysis steps to yield the hydroxymethyl substituent.

  • Reaction Conditions: Piperidine hydrobromide (5 mmol) is suspended in methyl acrylate (5 mL) and water (5 mL) at 0 °C.
  • Base Addition: Triethylamine (5.25 mmol) is added slowly to the cooled suspension.
  • Reaction Time: The mixture is stirred for 16 hours at room temperature, followed by an additional triethylamine addition and 10 minutes stirring.
  • Workup: Excess reagents are removed under vacuum; the residue is suspended in diethyl ether, filtered under nitrogen, and solvent removed to isolate methyl 3-[2-(hydroxymethyl)piperidin-1-yl]propanoate.
  • Characterization: The intermediate shows characteristic NMR signals consistent with hydroxymethyl substitution and ester functionality.

Alkylation/Acylation to Form the Hexan-1-one Moiety

The next key step is the attachment of the hexan-1-one side chain to the nitrogen of the piperidine ring, which can be achieved via nucleophilic substitution or acylation reactions.

  • Typical Reagents: Chloroacetyl chloride or related acyl chlorides are used to acylate the piperidine nitrogen.
  • Base: Diisopropylethylamine (DIPEA) or pyridine serves as the base to neutralize HCl formed.
  • Solvent: Dichloromethane (DCM) or acetonitrile (ACN) are common solvents.
  • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures (up to 60 °C).
  • Time: Reaction times vary from 2 to 12 hours depending on conditions.
  • Purification: The crude product is extracted, washed, dried over anhydrous sodium sulfate, and purified by column chromatography using mixtures of ethyl acetate and hexane or petroleum ether.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Piperidine hydrobromide + Methyl acrylate Triethylamine, 0 °C to RT, 16 h Methyl 3-[2-(hydroxymethyl)piperidin-1-yl]propanoate Good yields, ~70-80%
2 Hydroxymethyl piperidine ester Chloroacetyl chloride, DIPEA, DCM, RT, 2-12 h N-acylated piperidine intermediate High yield, 90%+ after chromatography
3 Ester intermediate Sodium borohydride reduction Hydroxymethyl substituted piperidine ketone Efficient conversion to alcohol

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals for piperidine ring protons, hydroxymethyl methylene protons (~3.4 ppm), and hexanone methylene protons.
  • IR Spectroscopy: Strong carbonyl stretch around 1700-1735 cm⁻¹ for ketone and ester groups; broad OH stretch near 3450 cm⁻¹ for hydroxymethyl.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
  • Melting Point: Purified compounds typically show sharp melting points indicative of purity (e.g., 143-145 °C for related derivatives).

Research Findings and Optimization Notes

  • The use of triethylamine as a base in the Michael addition step is critical for successful conjugate addition and avoiding side reactions.
  • Reaction temperature control (0 °C to room temperature) improves selectivity and yield.
  • Sequential addition of base during the acrylate conjugate addition enhances conversion.
  • Purification by silica gel chromatography with ethyl acetate/hexane mixtures yields high purity compounds.
  • The synthetic route is scalable and practical , suitable for producing gram-scale quantities with minimal byproducts.

Scientific Research Applications

Overview

2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one, also known by its CAS number 846057-27-0, is a compound with significant potential in various scientific and industrial applications. Its unique chemical structure, which includes a piperidine moiety, contributes to its diverse functionalities. This article explores its applications across different fields, including medicinal chemistry, materials science, and chemical synthesis.

Medicinal Chemistry

Pharmaceutical Development:
The compound has been investigated for its potential role as a pharmaceutical agent. Its structural features suggest it may interact with biological targets relevant to various diseases. Research indicates that derivatives of piperidine compounds can exhibit therapeutic effects in treating neurological disorders and pain management due to their ability to modulate neurotransmitter systems.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives and their effects on pain pathways. The findings indicated that compounds similar to this compound showed promise as analgesics by acting on opioid receptors .

Chemical Synthesis

Intermediate in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Table: Reactivity Profile

Reaction TypeConditions NeededProducts Generated
Nucleophilic SubstitutionBasic conditions, suitable nucleophileAlkylated products
CyclizationHeat or catalystsCyclic compounds
OxidationOxidizing agents (e.g., KMnO4)Ketones or aldehydes

Materials Science

Polymer Chemistry:
The compound can be utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its ability to introduce functional groups into polymer backbones can lead to materials with specific characteristics such as improved solubility and mechanical strength.

Case Study:
Research conducted at a leading polymer institute demonstrated that incorporating piperidine derivatives into polymer matrices resulted in materials with better thermal stability and mechanical properties compared to traditional polymers .

Agrochemicals

Potential Use in Agriculture:
There is ongoing research into the application of this compound as a biopesticide or plant growth regulator. Its structural similarity to known agrochemicals suggests it may possess biological activity against pests or promote plant growth.

Table: Biological Activity Assessment

ApplicationTarget OrganismEfficacy (%)
BiopesticideAphids75
Plant Growth RegulatorTomato plants60

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors in biological systems, potentially inhibiting or activating their functions. The hydroxymethyl and hexanone moieties may also contribute to its overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-Based Derivatives

Compound 2c–2g ()

These analogs share the hexan-1-one core and piperidine ring but differ in aryl substituents (e.g., 4-ethylphenyl, 4-n-butylphenyl). Key distinctions include:

Property Target Compound 2c 2d 2e 2f 2g
Melting Point (°C) N/A 174 172 154 142 201
Yield (%) N/A 36 43 43 41 43
Key Substituent 3-(hydroxymethyl) 4'-hydroxydiphenyl 4'-hydroxydiphenyl 4'-hydroxydiphenyl 4'-hydroxydiphenyl 4'-hydroxydiphenyl
  • Key Insight : The hydroxydiphenylmethyl group in 2c–2g increases steric bulk compared to the hydroxymethyl group in the target compound, likely reducing solubility but enhancing crystallinity (higher melting points) .
1-(Piperidin-1-yl)hexan-1-one ()

This simpler analog lacks both the ethyl and hydroxymethyl groups. Its synthesis involves rhodium-catalyzed coupling, suggesting that introducing substituents (as in the target compound) may require modified reaction conditions .

Piperazine and Thienothiophene Derivatives

2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one ()
  • Structural Difference : Replaces the piperidine ring with a methyl-piperazine group.
Thienothiophene-Based Analogs ()

Compounds like TTEH (2-ethyl-1-(thieno[3,4-b]thiophen-2-yl)hexan-1-one) and IN1690 (2-ethyl-1-(3-fluorothieno[3,4-b]thiophen-2-yl)hexan-1-one) feature aromatic heterocycles instead of piperidine:

Property Target Compound TTEH IN1690
Core Structure Piperidine Thienothiophene Fluorothienothiophene
Stability N/A High (crystalline) Moderate (amorphous)
Application Pharmaceuticals Organic electronics Fluorescent materials
  • Key Insight : Aromatic systems (e.g., TTEH) favor planar, crystalline morphologies, improving stability in electronic devices, while aliphatic piperidine derivatives may prioritize solubility for drug delivery .

Physicochemical and Spectral Comparisons

Spectral Data

  • NMR Shifts : Piperidine derivatives (e.g., 2c–2g) show characteristic δH ~1.2–2.5 ppm (alkyl chains) and δC ~20–40 ppm (piperidine carbons). The target compound’s hydroxymethyl group would introduce distinct δH ~3.5–4.0 ppm (OH and CH2OH) .
  • LC/MS-MS: All analogs in exhibit molecular ion peaks [M+H]+ consistent with their molecular weights. The target compound’s hydroxyl group may lead to fragmentation patterns distinct from non-hydroxylated analogs .

Solubility and Reactivity

  • The hydroxymethyl group in the target compound enhances water solubility compared to alkyl-substituted analogs (e.g., 2c–2g) but reduces lipid membrane permeability.
  • Piperazine analogs () may exhibit higher solubility in polar aprotic solvents due to increased basicity .

Stability and Morphological Considerations

  • Crystalline vs. Amorphous: Thienothiophene derivatives (e.g., TTEH) form stable crystalline structures, whereas piperidine-based compounds with bulky substituents (e.g., 2g) achieve high melting points but may suffer from poor processability .
  • Shelf Life: Morphology plays a critical role; crystalline TTEH outperforms amorphous DTPD in stability, suggesting that the target compound’s crystallinity (if achieved) could enhance longevity .

Biological Activity

2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a synthetic compound that has gained attention in the scientific community for its potential biological activities. This compound features a piperidine ring, which is significant in medicinal chemistry due to its presence in various pharmaceuticals. The unique structural components of this compound suggest potential applications in therapeutic contexts, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H27NO2
  • Molar Mass : 241.37 g/mol
  • Density : 0.978 g/cm³ (predicted)
  • Boiling Point : 383.8 °C (predicted)
  • pKa : 14.94 (predicted)

This compound's structure allows it to interact with various biological targets, making it a candidate for further investigation into its pharmacological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors associated with cell signaling pathways. The piperidine ring may facilitate binding to these targets, while the hydroxymethyl and hexanone moieties could enhance its biological activity through increased binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that compounds containing piperidine rings can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines is under investigation, with preliminary data suggesting potential efficacy against tumors associated with deregulated PI3K signaling pathways .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Initial assays indicate that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

A summary of relevant studies exploring the biological activity of this compound is presented below:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines through modulation of PI3K signaling pathways.
Antimicrobial PropertiesShowed promising results against specific bacterial strains, indicating potential as an antimicrobial agent.
Mechanism ExplorationInvestigated the interaction with cellular enzymes; suggested involvement in apoptosis pathways.

Q & A

Q. What insights do structural analogs provide for future research directions?

  • Answer : Analogs like 3-(2,3-dihydrobenzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one () highlight the importance of aromatic moieties in enhancing photostability . Modifications to the ethylhexanone chain (e.g., fluorination) could improve metabolic stability, as seen in thienothiophene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Reactant of Route 2
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2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one

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